molecular formula C11H10N2O2 B12895360 3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile CAS No. 75985-55-6

3-Benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile

Cat. No.: B12895360
CAS No.: 75985-55-6
M. Wt: 202.21 g/mol
InChI Key: TZCQVYWAYRZFNJ-UHFFFAOYSA-N
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Description

3-Benzyl-2-oxooxazolidine-4-carbonitrile is a heterocyclic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a member of the oxazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a benzyl group attached to the oxazolidine ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-oxooxazolidine-4-carbonitrile typically involves multicomponent reactions. One common method is the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This reaction can be catalyzed by transition metals or conducted under metal-free conditions. For example, a metal-free domino cyclization/decarboxylative coupling reaction can be used to obtain the target compound with good to excellent yields .

Industrial Production Methods

Industrial production of 3-benzyl-2-oxooxazolidine-4-carbonitrile may involve large-scale multicomponent reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts, such as CuI and CuBr₂, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-oxooxazolidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Benzyl-2-oxooxazolidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2-oxooxazolidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-oxazolidinone
  • N-Propargyloxazolidines
  • Spirooxazolidines

Uniqueness

3-Benzyl-2-oxooxazolidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the nitrile functionality differentiates it from other oxazolidine derivatives, making it a valuable compound for various applications .

Properties

CAS No.

75985-55-6

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-benzyl-2-oxo-1,3-oxazolidine-4-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-6-10-8-15-11(14)13(10)7-9-4-2-1-3-5-9/h1-5,10H,7-8H2

InChI Key

TZCQVYWAYRZFNJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)O1)CC2=CC=CC=C2)C#N

Origin of Product

United States

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